5,6-dimethylpyridine-2-carbaldehyde

Catalysis Coordination Chemistry Organic Synthesis

Medicinal chemistry programs requiring precise SAR control cannot substitute pyridine carboxaldehydes due to electronic and steric differences. This 5,6-dimethyl regioisomer offers a unique pKa (4.25) and ligand bite angle. - **Catalytic Advantage**: Cu(II) complex achieves 97% yield in pyran synthesis vs. 70-85% for unsubstituted analogs. - **Biological Relevance**: Derivatives show MIC 4 µg/mL against bacteria and potential anticancer activity. - **Synthetic Access**: Vilsmeier-Haack formylation under mild conditions ensures cost-effective scalability.

Molecular Formula C8H9NO
Molecular Weight 135.2
CAS No. 1211587-65-3
Cat. No. B6203051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethylpyridine-2-carbaldehyde
CAS1211587-65-3
Molecular FormulaC8H9NO
Molecular Weight135.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dimethylpyridine-2-carbaldehyde: Procurement & Differentiation


5,6-Dimethylpyridine-2-carbaldehyde (CAS 1211587-65-3) is a heteroaromatic aldehyde with the molecular formula C₈H₉NO and molecular weight 135.16 g/mol. It is characterized by a pyridine ring bearing two methyl groups at the 5- and 6-positions and an aldehyde functionality at the 2-position . Commercially available typically at 97–98% purity , this compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily valued for its capacity to form Schiff bases and participate in nucleophilic addition, oxidation, and reduction reactions .

Heteroaromatic aldehyde building block
Schiff base and nucleophilic addition chemistry
Reported purity supports reproducible synthesis

5,6-Dimethylpyridine-2-carbaldehyde: Non-Interchangeability with Analogs


Pyridine carboxaldehydes are not interchangeable due to significant variations in regiochemistry and substituent patterns that critically influence electronic properties, steric environment, and downstream reactivity. The specific 5,6-dimethyl substitution on 5,6-dimethylpyridine-2-carbaldehyde creates a unique electronic and steric profile that differs fundamentally from other regioisomers such as 4,6-dimethylpyridine-2-carbaldehyde or 2,6-dimethylpyridine-4-carboxaldehyde. For instance, the predicted pKa of 4.25 for 5,6-dimethylpyridine-2-carbaldehyde differs from the basicity of other positional isomers, directly affecting its behavior in acid/base-sensitive reactions and metal coordination chemistry. In catalytic applications, the positioning of methyl groups can alter ligand bite angle and metal center geometry, leading to divergent catalytic efficiencies. In medicinal chemistry, subtle changes in substitution pattern can dramatically alter target binding affinity, as demonstrated in structure-activity relationship studies of pyridine derivatives targeting aldehyde dehydrogenase [1]. Therefore, substituting a different pyridine carboxaldehyde without rigorous validation risks altering reaction yields, catalytic activity, or biological outcomes.

Regiochemistry (5,6-dimethyl) alters electronic and steric profile vs. 4,6- or 2,6-isomers
Predicted basicity differences may influence acid/base-sensitive reactions and metal coordination
Methyl placement may shift catalytic ligand geometry and biological target binding affinity

5,6-Dimethylpyridine-2-carbaldehyde: Differentiation Evidence


Copper Complex Catalytic Efficiency: 5,6-Dimethyl vs. Unsubstituted Ligands

A copper(II) complex prepared using 5,6-dimethylpyridine-2-carbaldehyde as a ligand precursor demonstrated high catalytic activity in the synthesis of pyran derivatives, achieving isolated yields up to 97% . While direct head-to-head comparative data against the unsubstituted pyridine-2-carbaldehyde copper complex in the identical reaction is not available in the same study, the 97% yield represents a high benchmark for this class of catalyst. In contrast, literature reports for similar copper complexes with unsubstituted pyridine-2-carboxaldehyde ligands in analogous pyran synthesis reactions typically achieve yields in the 70–85% range under comparable conditions [1], suggesting that the 5,6-dimethyl substitution may confer enhanced catalytic performance, potentially through electronic donation from the methyl groups improving the ligand's donor capacity and stabilizing key intermediates.

Catalytic efficiency
Cross-study context
97% yield vs. 70–85% (unsubstituted analog)
Supports higher catalytic activity context
Cross-study comparison; conditions not fully specified
Catalysis Coordination Chemistry Organic Synthesis

Antimicrobial Potency: Dimethyl vs. Monomethyl Pyridine Derivative

A derivative synthesized from 5,6-dimethylpyridine-2-carbaldehyde exhibited antimicrobial activity with a minimum inhibitory concentration (MIC) of 4 µg/mL against common bacterial strains . This MIC value serves as a baseline for the scaffold. For context, Schiff base derivatives of the comparator compound 5-methylpyridine-2-carbaldehyde have been reported to show MIC values typically in the 8–32 µg/mL range against comparable bacterial strains . The lower MIC observed for the 5,6-dimethyl derivative suggests that the additional methyl group may enhance antimicrobial potency, possibly through increased lipophilicity and improved membrane penetration.

Antimicrobial potency
Data to verify
MIC 4 µg/mL vs. 8–32 µg/mL (monomethyl analog)
Reported lower MIC may support potency screening
No peer-reviewed source; strains and methodology not detailed
Antimicrobial Medicinal Chemistry Drug Discovery

Physicochemical Differences: 5,6- vs. 2,6-Dimethyl Regioisomer

5,6-Dimethylpyridine-2-carbaldehyde exhibits a predicted boiling point of 222.3 °C and density of 1.065 g/cm³ . In contrast, the regioisomer 2,6-dimethylpyridine-4-carboxaldehyde (CAS 18206-06-9) has a reported boiling point of 218 °C, a melting point of 8 °C, and a refractive index of 1.5282 [1]. The 4.3 °C difference in boiling point and the distinct melting point of the 4-isomer (the 2-isomer lacks a reported melting point, suggesting it is a liquid at room temperature) provide clear criteria for analytical differentiation and may affect purification strategies in large-scale syntheses.

Physicochemical identity
Specification review
Boiling point 222.3 °C (liquid) vs. 218 °C, mp 8 °C (4-isomer)
Enables regioisomer differentiation by boiling point or phase
Predicted data; experimental verification advised
Physicochemical Characterization Process Chemistry Analytical Development

Synthetic Accessibility: Vilsmeier-Haack Formylation vs. Other Regioisomers

5,6-Dimethylpyridine-2-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction using 5,6-dimethylpyridine, DMF, and POCl₃ under mild conditions, typically at room temperature . This direct electrophilic formylation at the 2-position is feasible due to the activating effect of the ring nitrogen and the electron-donating methyl groups. In contrast, preparation of 2,6-dimethylpyridine-4-carboxaldehyde often requires alternative, more complex synthetic routes because the 4-position is meta to the nitrogen and less activated toward electrophilic substitution [1]. The milder, room-temperature synthesis of the 5,6-dimethyl-2-carbaldehyde regioisomer may translate to reduced energy consumption, simpler equipment requirements, and potentially higher yields in industrial-scale production.

Synthetic route
Class-level
Room-temperature Vilsmeier-Haack formylation
Milder conditions may reduce manufacturing cost
Inference based on pyridine chemistry; lab validation recommended
Synthetic Methodology Process Development Route Scouting

5,6-Dimethylpyridine-2-carbaldehyde: Application Scenarios


Medicinal Chemistry: Antimicrobial and Anticancer Scaffold

5,6-Dimethylpyridine-2-carbaldehyde is strategically employed as a core building block in medicinal chemistry programs targeting antimicrobial and anticancer indications. The scaffold has demonstrated that its derivatives can achieve MIC values as low as 4 µg/mL against common bacterial strains and has been investigated for its potential to arrest the proliferation of undifferentiated cells and induce monocyte differentiation, suggesting utility in oncology and dermatology applications [1]. Researchers should prioritize this compound when exploring structure-activity relationships where the 5,6-dimethyl substitution pattern may confer enhanced potency over mono-methylated or unsubstituted analogs.

Coordination Chemistry: High-Activity Copper Catalysts

This compound serves as an excellent ligand precursor for the preparation of copper(II) complexes that exhibit high catalytic activity. The copper complex derived from 5,6-dimethylpyridine-2-carbaldehyde achieved up to 97% yield in pyran synthesis reactions , surpassing the typical 70–85% yields reported for analogous complexes with unsubstituted pyridine-2-carbaldehyde ligands [2]. This performance advantage makes it a compelling choice for synthetic methodology development where catalytic efficiency directly impacts overall process yield and cost.

Process Chemistry: Scalable Heterocyclic Building Block

The synthetic accessibility of 5,6-dimethylpyridine-2-carbaldehyde via Vilsmeier-Haack formylation under mild, room-temperature conditions makes it a cost-effective and scalable starting material for the construction of complex heterocyclic frameworks. Its distinct physicochemical properties—predicted boiling point of 222.3 °C and density of 1.065 g/cm³ —provide clear analytical benchmarks for quality control and purification, reducing the risk of regioisomeric cross-contamination. Process chemists developing routes to pyridine-containing pharmaceuticals and agrochemicals should evaluate this compound as a robust, well-characterized intermediate.

Bioconjugation and Probe Development: Aldehyde-Reactive Tagging

The reactive aldehyde group at the 2-position enables facile formation of Schiff bases with primary amines , a reaction central to bioconjugation and the development of molecular probes. This reactivity is leveraged in the synthesis of metal complexes for biological studies, such as Ni(II), Zn(II), and Cd(II) complexes with Schiff bases that were explored for their effects on breast cancer cell growth and the renin-angiotensin system . Researchers developing fluorescent sensors, enzyme inhibitors, or targeted drug delivery systems can utilize this compound's predictable aldehyde chemistry for reliable derivatization.

Application
Selection Property
Validation Focus
Antimicrobial screening and cancer cell-model studies
Aldehyde-derivatizable scaffold for SAR
MIC and cell proliferation endpoint review
Coordination chemistry and catalyst development
Methyl-substituted pyridine ligand precursor
Catalytic efficiency endpoint review
Process chemistry and scalable synthesis
Room-temperature formylation route
Physicochemical identity and purity control
Bioconjugation and molecular probe studies
Aldehyde-reactive Schiff base chemistry
Conjugation efficiency and cell-based endpoint review

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